2-hydroxy-4-methyl-9H-thioxanthen-9-one
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Overview
Description
2-Hydroxy-4-methyl-9H-thioxanthen-9-one is a chemical compound belonging to the thioxanthone family Thioxanthones are known for their unique structural properties, which include a sulfur atom incorporated into the xanthone framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-4-methyl-9H-thioxanthen-9-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-hydroxybenzophenone with sulfur in the presence of a catalyst. The reaction conditions often require elevated temperatures and an inert atmosphere to facilitate the formation of the thioxanthone core .
Industrial Production Methods
Industrial production methods for thioxanthones, including this compound, often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as the use of eco-friendly solvents and catalysts, is becoming increasingly important in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-4-methyl-9H-thioxanthen-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxanthone to its corresponding thioxanthene.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce nitro, halogen, or sulfonyl groups .
Scientific Research Applications
2-Hydroxy-4-methyl-9H-thioxanthen-9-one has several scientific research applications:
Photochemistry: It is used as a photosensitizer in photopolymerization processes, which are essential in the production of polymers and 3D printing technologies.
Medicinal Chemistry: Thioxanthones, including this compound, are investigated for their potential therapeutic properties, such as anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of 2-hydroxy-4-methyl-9H-thioxanthen-9-one involves its ability to absorb light and undergo photochemical reactions. Upon irradiation, the compound can generate reactive oxygen species (ROS), which can induce various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Diethyl-9H-thioxanthen-9-one
- 2,7-Dimethoxy-9H-thioxanthen-9-one
- Isopropyl-9H-thioxanthen-9-one
Uniqueness
2-Hydroxy-4-methyl-9H-thioxanthen-9-one is unique due to its specific substitution pattern, which imparts distinct photochemical and biological properties. Compared to other thioxanthones, it may exhibit different absorption spectra, reactivity, and biological activity, making it a valuable compound for specialized applications .
Properties
IUPAC Name |
2-hydroxy-4-methylthioxanthen-9-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O2S/c1-8-6-9(15)7-11-13(16)10-4-2-3-5-12(10)17-14(8)11/h2-7,15H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHXGLTZNCXCSKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1SC3=CC=CC=C3C2=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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